Physical characteristics of butyl isopropyl ketone
Physical characteristics of butyl isopropyl ketone
An In-Depth Technical Guide to the Physical Characteristics of Butyl Isopropyl Ketone For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl isopropyl ketone, systematically known as 5-methyl-3-hexanone, is an aliphatic ketone with the chemical formula C₇H₁₄O.[1][2] Its structural composition features a hexane (B92381) backbone with a carbonyl group at the third carbon and a methyl group at the fifth.[1] This compound, also referred to as ethyl isobutyl ketone, presents as a colorless liquid with a characteristic ketone odor.[1] Its moderate boiling point and solubility in organic solvents make it a relevant compound in various chemical syntheses and industrial applications.[1] Understanding its core physical characteristics is fundamental for its application in research and development, particularly for reaction modeling, solvent selection, and quality control.
This technical guide provides a consolidated overview of the key physical properties of 5-methyl-3-hexanone, detailed experimental protocols for their determination, and logical diagrams to illustrate molecular structure and experimental workflows.
Core Physical and Chemical Properties
The following table summarizes the key quantitative physical properties of 5-methyl-3-hexanone (CAS 623-56-3).
| Property | Value | Unit | Source(s) |
| IUPAC Name | 5-Methyl-3-hexanone | - | [3] |
| Synonyms | Butyl isopropyl ketone, Ethyl isobutyl ketone | - | [1][2] |
| CAS Number | 623-56-3 | - | [2] |
| Molecular Formula | C₇H₁₄O | - | [1][2] |
| Molecular Weight | 114.19 | g/mol | [2][4] |
| Appearance | Colorless Liquid | - | [1] |
| Boiling Point | 135 - 136 | °C | [2][3][4][5] |
| Density | 0.81 | g/mL | [2][4][6] |
| Refractive Index (n_D²⁰) | 1.40 | - | [6] |
| Solubility | Limited in water; Soluble in organic solvents. | - | [1] |
| Melting Point | Data not readily available in cited literature. The isomeric compound 5-methyl-2-hexanone (B1664664) has a melting point of -74 °C. | °C | [7][8] |
Mandatory Visualizations
Visualizations are provided for key logical and experimental workflows related to the characterization of 5-methyl-3-hexanone.
Caption: Logical workflow for deriving the IUPAC name 5-Methyl-3-hexanone.
Caption: Experimental workflow for boiling point determination using the Thiele tube method.
Experimental Protocols
Detailed methodologies for determining the key physical properties of butyl isopropyl ketone are provided below. These protocols are generalized for a standard research laboratory setting.
Determination of Boiling Point (Thiele Tube Method)
This micro-method is suitable for small sample volumes and provides an accurate boiling point, defined as the temperature where the vapor pressure of the liquid equals the external pressure.
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Apparatus: Thiele tube, mineral oil, thermometer (-10 to 200 °C), small test tube (e.g., 6x50 mm culture tube), capillary tube (sealed at one end), rubber band or wire, clamp, and heat source (Bunsen burner or heat gun).
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Protocol:
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Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with 5-methyl-3-hexanone.
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Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.
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Assembly: Secure the test tube to the thermometer using a small rubber band. The bottom of the test tube should be aligned with the thermometer bulb.
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Mounting: Clamp the Thiele tube to a ring stand. Insert the thermometer and attached sample into the Thiele tube, ensuring the sample is positioned in the main body of the tube and the rubber band is above the mineral oil level. The oil should circulate freely.
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Heating: Gently heat the side arm of the Thiele tube with a heat source. This design promotes convection currents, ensuring uniform temperature distribution in the oil.
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Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
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Measurement: Once a vigorous stream of bubbles is observed, remove the heat source. The apparatus will begin to cool. The boiling point is the temperature at which the bubble stream ceases and the liquid is drawn back into the capillary tube. Record this temperature.
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Determination of Density (Gravimetric Method)
This method relies on the direct measurement of the mass of a known volume of the liquid.
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Apparatus: Analytical balance (readable to 0.001 g), volumetric flask or pycnometer (e.g., 10 mL, Class A), thermometer, and a Pasteur pipette.
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Protocol:
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Preparation: Ensure the volumetric flask or pycnometer is scrupulously clean and dry.
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Tare Mass: Accurately measure and record the mass of the empty, dry flask.
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Sample Filling: Carefully fill the flask with 5-methyl-3-hexanone up to the calibration mark. Use a Pasteur pipette for the final adjustment to ensure the bottom of the meniscus is precisely on the mark. Ensure there are no air bubbles.
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Equilibration & Mass Measurement: Allow the sample to equilibrate to a known, constant temperature (e.g., 20°C or 25°C) and record this temperature. Accurately measure and record the mass of the filled flask.
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Calculation:
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Calculate the mass of the liquid by subtracting the tare mass from the filled mass.
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Density is calculated using the formula: Density = Mass / Volume . The volume is the calibrated volume of the flask.
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Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly characteristic property sensitive to purity.
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Apparatus: Abbe refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm), and a clean dropper.
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Protocol:
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Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330). Circulate water from the water bath through the refractometer prisms to maintain a constant temperature (e.g., 20.0 °C).
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Sample Application: Open the hinged prisms of the refractometer. Using a clean dropper, place 2-3 drops of 5-methyl-3-hexanone onto the surface of the lower (measuring) prism.
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Measurement: Close the prisms firmly. Position the light source to illuminate the prisms. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.
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Dispersion Correction: If a colored band is visible at the border of the light/dark fields, adjust the dispersion correction knob until the boundary is a sharp, achromatic line.
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Reading: Adjust the main knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.
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Record Value: Depress the switch to illuminate the internal scale and read the refractive index value. Record the value along with the measurement temperature (e.g., n_D²⁰).
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Acquisition of Infrared (IR) Spectrum
IR spectroscopy identifies functional groups within a molecule. For a ketone, the most prominent feature is the strong carbonyl (C=O) stretch.
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Apparatus: Fourier-transform infrared (FTIR) spectrometer, salt plates (e.g., NaCl or KBr), and a clean dropper.
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Protocol:
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Spectrometer Preparation: Ensure the spectrometer sample chamber is clean and dry. Perform a background scan to record the spectrum of the ambient atmosphere (primarily CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.
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Sample Preparation (Neat Liquid): Place one clean, dry salt plate on a holder. Apply 1-2 drops of 5-methyl-3-hexanone to the center of the plate.
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Film Creation: Place the second salt plate on top of the first and gently rotate it to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.
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Data Acquisition: Place the assembled salt plates into the sample holder within the spectrometer.
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Scan: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.
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Analysis: Analyze the resulting spectrum. For 5-methyl-3-hexanone, expect a very strong, sharp absorbance peak around 1715 cm⁻¹, characteristic of a saturated aliphatic ketone C=O stretch. Also, observe C-H stretching absorbances just below 3000 cm⁻¹.
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References
- 1. CAS 623-56-3: 5-Methyl-3-hexanone | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Ethyl Isobutyl Ketone | 623-56-3 [sigmaaldrich.com]
- 4. AB135858 | CAS 623-56-3 – abcr Gute Chemie [abcr.com]
- 5. 5-Methylhexan-3-one | C7H14O | CID 12187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl Isobutyl Ketone | 623-56-3 | TCI EUROPE N.V. [tcichemicals.com]
- 7. 5-メチル-2-ヘキサノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-methyl-2-hexanone [stenutz.eu]
